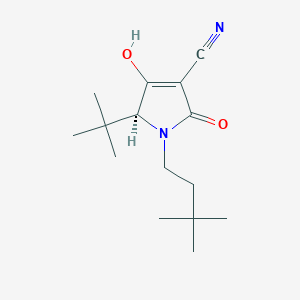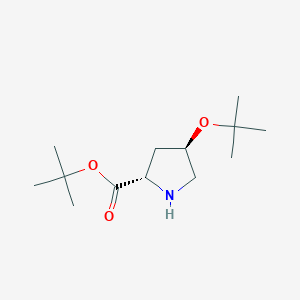
Di-tert-butyl-6-oxo-1,4-diazepan-1,4-dicarboxylat
Übersicht
Beschreibung
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate: is a chemical compound with the molecular formula C15H26N2O5. It is a derivative of diazepane, featuring two tert-butyl ester groups and a keto group at the 6-position
Wissenschaftliche Forschungsanwendungen
Chemistry: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: Medicine: It may be explored for its therapeutic potential in drug discovery and development, particularly in the treatment of neurological disorders. Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:
Formation of Diazepane Derivative: The starting material is usually a diazepane derivative, which undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst.
Oxidation: The resulting compound is then oxidized to introduce the keto group at the 6-position.
Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The use of automated systems and advanced purification techniques can help in scaling up the production while maintaining quality.
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different substituents replacing the tert-butyl groups.
Wirkmechanismus
The mechanism by which Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diazepam: A well-known benzodiazepine with sedative properties.
Oxazepam: Another benzodiazepine used for anxiety disorders.
Lorazepam: A medication used to treat anxiety disorders and insomnia.
Uniqueness: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is unique in its structure, featuring the diazepane ring with tert-butyl ester groups and a keto group. This structural difference may result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
ditert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHYEWGIMWCYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718869 | |
| Record name | Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459417-40-4 | |
| Record name | Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)




